![molecular formula C14H14N2O3 B11786597 2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)
2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-2-(4-méthoxyphényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidine est un composé hétérocyclique qui appartient à la famille des pyrano-pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La présence des cycles pyrane et pyrimidine dans sa structure contribue à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-2-(4-méthoxyphényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidine implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction de la 4-méthoxybenzaldéhyde avec un dérivé de pyrimidine approprié en présence d’un catalyseur. Les conditions de réaction incluent souvent un reflux dans un solvant approprié tel que l’éthanol ou le méthanol, avec l’ajout d’une base comme l’hydroxyde de sodium pour faciliter la réaction de condensation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. L’optimisation des paramètres de réaction tels que la température, la pression et la concentration du catalyseur est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-2-(4-méthoxyphényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, ce qui peut modifier son activité biologique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure d’aluminium et de lithium (LiAlH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont couramment utilisés dans les réactions de substitution.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire divers dérivés fonctionnalisés.
Applications De Recherche Scientifique
La 4-oxo-2-(4-méthoxyphényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé présente des activités biologiques potentielles, notamment des propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment les maladies neurodégénératives et les affections inflammatoires.
Mécanisme D'action
Le mécanisme d’action de la 4-oxo-2-(4-méthoxyphényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Par exemple, il peut inhiber l’activité des médiateurs inflammatoires ou moduler les voies de signalisation impliquées dans la prolifération cellulaire et l’apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Hydroxyphényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
- 2-(4-Chlorophényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
- 2-(4-Nitrophényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
Unicité
La présence du groupe méthoxy dans la 4-oxo-2-(4-méthoxyphényl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidine la distingue des autres composés similaires. Ce groupe fonctionnel peut influencer la réactivité, la solubilité et l’activité biologique du composé, ce qui la rend unique dans sa classe .
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-4-2-9(3-5-10)13-15-12-6-7-19-8-11(12)14(17)16-13/h2-5H,6-8H2,1H3,(H,15,16,17) |
Clé InChI |
IFAKDKVQOWFNSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(COCC3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



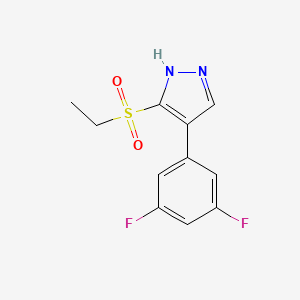
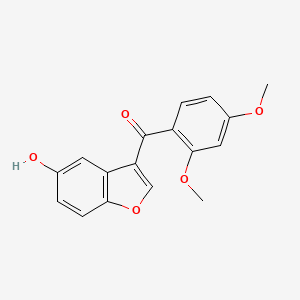
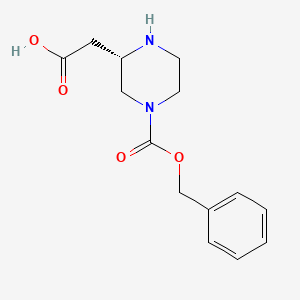



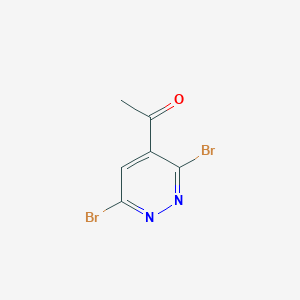

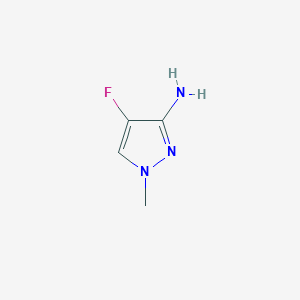
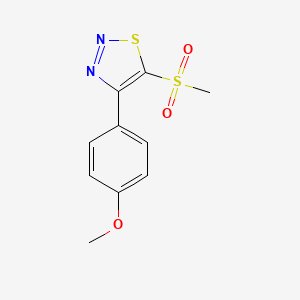
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)


